L-368,899 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

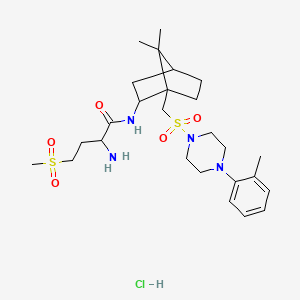

C26H43ClN4O5S2 |

|---|---|

分子量 |

591.2 g/mol |

IUPAC名 |

2-amino-N-[7,7-dimethyl-1-[[4-(2-methylphenyl)piperazin-1-yl]sulfonylmethyl]-2-bicyclo[2.2.1]heptanyl]-4-methylsulfonylbutanamide;hydrochloride |

InChI |

InChI=1S/C26H42N4O5S2.ClH/c1-19-7-5-6-8-22(19)29-12-14-30(15-13-29)37(34,35)18-26-11-9-20(25(26,2)3)17-23(26)28-24(31)21(27)10-16-36(4,32)33;/h5-8,20-21,23H,9-18,27H2,1-4H3,(H,28,31);1H |

InChIキー |

GIUFQWFJHXXXEQ-UHFFFAOYSA-N |

正規SMILES |

CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CC34CCC(C3(C)C)CC4NC(=O)C(CCS(=O)(=O)C)N.Cl |

製品の起源 |

United States |

Foundational & Exploratory

L-368,899 Hydrochloride: A Technical Guide to its Mechanism of Action as a Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] Originally developed in the 1990s for the potential management of preterm labor, it has since become an invaluable pharmacological tool in neuroscience and physiology research.[3][4][5] Its ability to cross the blood-brain barrier allows for the investigation of the central and peripheral roles of oxytocin, a neuropeptide crucial for a range of physiological processes including parturition, lactation, and complex social behaviors.[6][7] This technical guide provides an in-depth overview of the mechanism of action of L-368,899, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental frameworks.

Core Mechanism of Action: Competitive Antagonism

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[3] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[3][8] This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.[3][8]

Impact on Intracellular Signaling

The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins.[3] Upon activation by oxytocin, the Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to many of oxytocin's physiological effects, including smooth muscle contraction. L-368,899, by blocking the initial binding of oxytocin, prevents the activation of this Gq/11-mediated pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. Induction of uterine activity with oxytocin in late pregnant rats replicates the expression of c-fos in neuroendocrine and brain stem neurons as seen during parturition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Oxytocin receptors differentially signal via Gq and Gi proteins in pregnant and nonpregnant rat uterine myocytes: implications for myometrial contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdspdb.unc.edu [pdspdb.unc.edu]

- 8. The oxytocin receptor represents a key hub in the GPCR heteroreceptor network: potential relevance for brain and behavior - PMC [pmc.ncbi.nlm.nih.gov]

L-368,899 Hydrochloride: A Technical Guide to a Selective Oxytocin Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin receptor (OTR). Its high selectivity for the OTR over the structurally related vasopressin (V1a and V2) receptors has established it as a critical pharmacological tool for investigating the diverse physiological roles of oxytocin. This in-depth technical guide provides a comprehensive overview of L-368,899, including its mechanism of action, quantitative binding and pharmacokinetic data, and detailed experimental protocols. The information presented is intended to support researchers and drug development professionals in utilizing L-368,899 to explore the multifaceted oxytocin system.

Introduction

Oxytocin, a nine-amino acid neuropeptide, is renowned for its essential role in parturition and lactation. However, its functions extend to a wide range of physiological and behavioral processes, including social recognition, pair bonding, and anxiety modulation. These diverse actions are mediated by the oxytocin receptor (OTR), a class A G-protein coupled receptor (GPCR). The development of selective antagonists like L-368,899 has been instrumental in dissecting the specific contributions of the oxytocin system in various biological contexts. L-368,899's ability to be administered orally and to cross the blood-brain barrier further enhances its utility in both peripheral and central nervous system studies.[1]

Mechanism of Action: Competitive Antagonism

L-368,899 functions as a competitive antagonist at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream signaling cascades. This blockade of OTR activation effectively inhibits oxytocin-mediated physiological responses.

Oxytocin Receptor Signaling Pathway

The OTR primarily couples to the Gq/11 family of G-proteins. Upon oxytocin binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ is a critical event that triggers various cellular responses, most notably smooth muscle contraction, such as in the uterus during labor.

Quantitative Data

Binding Affinity and Selectivity

The binding affinity of this compound has been characterized in various species and tissues. The following tables summarize key quantitative data, demonstrating its high affinity for the oxytocin receptor and selectivity over vasopressin receptors.

Table 1: In Vitro Binding Affinity of this compound

| Receptor | Species/Tissue | Parameter | Value (nM) | Reference |

| Oxytocin | Rat Uterus | IC50 | 8.9 | [2] |

| Oxytocin | Human Uterus | IC50 | 26 | |

| Vasopressin V1a | Human Liver | IC50 | 370 | [2] |

| Vasopressin V2 | Human Kidney | IC50 | 570 | [2] |

| Oxytocin | Coyote Brain | Ki | 12.38 | [3] |

| Vasopressin V1a | Coyote Brain | Ki | 511.6 | [3] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Pharmacokinetic Parameters

Pharmacokinetic studies of L-368,899 have been conducted in rats and dogs, providing insights into its absorption, distribution, metabolism, and excretion.

Table 2: Pharmacokinetic Parameters of L-368,899 Following Intravenous Administration

| Species | Dose (mg/kg) | t1/2 (hr) | Plasma Clearance (ml/min/kg) | Vdss (L/kg) | Reference |

| Rat | 1, 2.5, 10 | ~2 | 23-36 | 2.0-2.6 | [4] |

| Dog | 1, 2.5, 10 | ~2 | 23-36 | 3.4-4.9 | [4] |

t1/2: Half-life. Vdss: Volume of distribution at steady state.

Table 3: Oral Bioavailability of L-368,899

| Species | Sex | Dose (mg/kg) | Oral Bioavailability (%) | Reference |

| Rat | Female | 5 | 14 | [4] |

| Rat | Male | 5 | 18 | [4] |

| Rat | Male | 25 | 41 | [4] |

| Dog | Female | 5 | 17 | [4] |

| Dog | Female | 33 | 41 | [4] |

Experimental Protocols

Radioligand Binding Assay for Ki Determination

This protocol is adapted from methodologies used to determine the binding affinity of L-368,899.

Objective: To determine the inhibitory constant (Ki) of L-368,899 for the oxytocin receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Tissue homogenates expressing the oxytocin receptor (e.g., rat uterine tissue).

-

Radioligand: [3H]oxytocin.

-

This compound solutions of varying concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In test tubes, combine the tissue homogenate, a fixed concentration of [3H]oxytocin, and varying concentrations of L-368,899.

-

Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific [3H]oxytocin binding against the logarithm of the L-368,899 concentration to generate a competition curve. Calculate the IC50 value, which is the concentration of L-368,899 that displaces 50% of the specific binding of [3H]oxytocin. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

In Vivo Uterine Contraction Assay

This protocol is based on established methods for assessing the in vivo efficacy of oxytocin antagonists in a rat model.[5][6]

Objective: To evaluate the ability of L-368,899 to inhibit oxytocin-induced uterine contractions in anesthetized rats.

Materials:

-

Adult female rats (e.g., Sprague-Dawley) in estrus.

-

Anesthetic (e.g., chloral hydrate).

-

L-368,899 solution for intravenous administration.

-

Oxytocin solution for intravenous administration.

-

Intrauterine balloon-tipped cannula.

-

Pressure transducer and polygraph for recording uterine activity.

Procedure:

-

Animal Preparation: Anesthetize the rat. Place a catheter in the jugular vein for drug administration. Insert a water-filled, balloon-tipped cannula into one of the uterine horns to monitor intrauterine pressure.

-

Baseline Measurement: Allow the animal to stabilize and record baseline uterine activity.

-

Antagonist Administration: Administer a single intravenous bolus of L-368,899.

-

Oxytocin Challenge: Five minutes after L-368,899 administration, administer an intravenous bolus of oxytocin (e.g., 100 mU) to induce uterine contractions.[5]

-

Monitoring and Quantification: Record the uterine contractile response. The contractile activity can be quantified by integrating the area under the curve of the pressure recording for a defined period (e.g., 10 minutes) following the oxytocin challenge.[5]

-

Time-Response: To assess the duration of action, the oxytocin challenge can be repeated at regular intervals (e.g., every hour for up to 5 hours) after the initial administration of L-368,899.[5][6]

-

Data Analysis: Compare the integrated uterine response to oxytocin in L-368,899-treated animals to that in vehicle-treated controls to determine the percentage of inhibition.

Conclusion

This compound is a well-characterized, selective antagonist of the oxytocin receptor. Its mechanism of action involves the competitive blockade of the OTR, thereby inhibiting the Gq/11-mediated signaling cascade that leads to physiological responses such as uterine contractions. The quantitative data on its binding affinity and in vivo efficacy, combined with its favorable pharmacokinetic properties, establish L-368,899 as a critical tool for research into the multifaceted roles of the oxytocin system in health and disease. This guide provides the foundational technical information to aid researchers in the effective design and execution of studies utilizing this potent and selective oxytocin antagonist.

References

- 1. Synthetic antagonists of in vivo responses by the rat uterus to oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo activity of the potent oxytocin antagonist on uterine activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to L-368,899 Hydrochloride: A Selective Oxytocin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2][3] With a CAS number of 148927-60-0 for the free base, this small molecule has been a critical tool in both preclinical and clinical research to understand the physiological and pathological roles of oxytocin.[2][4] Initially investigated for its potential to manage preterm labor, its ability to cross the blood-brain barrier has expanded its use into neuroscience research, particularly in studies of social behavior, pair bonding, and other centrally mediated oxytocin functions.[2][4][5][6] This technical guide provides an in-depth overview of this compound, including its mechanism of action, pharmacological data, experimental protocols, and pharmacokinetic profile.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor.[2][7][8] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating its downstream signaling cascade.[2] The OTR is primarily coupled to the Gq/11 family of G-proteins.[2][6] Upon oxytocin binding, this pathway is activated, leading to a cascade of intracellular events that mediate oxytocin's physiological effects, such as uterine contractions. By blocking this initial binding step, L-368,899 effectively inhibits these downstream processes.[2]

Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]

- 4. L-368,899 - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. medkoo.com [medkoo.com]

L-368,899 hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Its ability to competitively block the actions of oxytocin has made it a valuable tool in pharmacological research, particularly in studies related to uterine contractility, social behavior, and other oxytocin-mediated physiological processes. This document provides an in-depth technical overview of the chemical structure, properties, mechanism of action, and key experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound is a complex small molecule with the systematic IUPAC name (2S)-2-amino-N-((1S,2S)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S)-2-amino-N-((1S,2S)-7,7-dimethyl-1-(((4-(o-tolyl)piperazin-1-yl)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-yl)-4-(methylsulfonyl)butanamide hydrochloride | [1] |

| CAS Number | 160312-62-9 | [1] |

| Molecular Formula | C₂₆H₄₃ClN₄O₅S₂ | [1] |

| Molecular Weight | 591.22 g/mol | |

| SMILES String | O=C(--INVALID-LINK--CCS(C)(=O)=O)N[C@H]1C[C@H]2CC[C@@]1(C2(C)C)CS(N3CCN(C4=C(C)C=CC=C4)CC3)(=O)=O.Cl | |

| Physical Form | Solid | |

| Purity | ≥98% | |

| Solubility | Soluble in DMSO and water |

Mechanism of Action: Oxytocin Receptor Antagonism

This compound functions as a competitive antagonist at the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon binding of the endogenous ligand, oxytocin, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca²⁺) into the cytoplasm. The elevated intracellular Ca²⁺ concentration, along with DAG-mediated activation of Protein Kinase C (PKC), ultimately results in smooth muscle contraction, such as in the uterus.

L-368,899, by binding to the OTR, prevents oxytocin from initiating this signaling cascade, thereby inhibiting its physiological effects.

Caption: Oxytocin Receptor Signaling and L-368,899 Inhibition.

Pharmacological Properties

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies.

In Vitro Binding Affinity and Potency

| Parameter | Species/Tissue | Value | Reference(s) |

| IC₅₀ (Oxytocin Receptor) | Human Uterus | 26 nM | |

| IC₅₀ (Oxytocin Receptor) | Rat Uterus | 8.9 nM | |

| pA₂ (Oxytocin-induced contraction) | Isolated Rat Uterus | 8.9 | |

| IC₅₀ (Vasopressin V₁ₐ Receptor) | Not Specified | 370 nM | |

| IC₅₀ (Vasopressin V₂ Receptor) | Not Specified | 570 nM |

In Vivo Efficacy

| Parameter | Species | Route | Value | Reference(s) |

| ED₅₀ (Oxytocin-induced contraction) | Rat | Intravenous (i.v.) | 0.35 mg/kg |

Experimental Protocols

Radioligand Binding Assay for Oxytocin Receptor Affinity

This protocol outlines the general procedure for determining the binding affinity of this compound to the oxytocin receptor using a competitive radioligand binding assay.

Caption: Workflow for Radioligand Binding Assay.

Methodology:

-

Tissue Preparation: Uterine myometrial tissue from a suitable species (e.g., rat or human) is homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes, which are resuspended in a fresh assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

Assay Setup: The assay is typically performed in microtiter plates. To each well, the following are added in order:

-

Assay buffer

-

A fixed concentration of a radiolabeled oxytocin receptor agonist (e.g., [³H]oxytocin).

-

Increasing concentrations of this compound (the competitor). For determining total binding, buffer is added instead of the competitor. For non-specific binding, a high concentration of unlabeled oxytocin is added.

-

The membrane preparation.

-

-

Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The percentage of inhibition of specific binding at each concentration of L-368,899 is determined. These data are then plotted against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value (the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

In Vitro Uterine Contraction Assay

This protocol describes the general methodology for assessing the inhibitory effect of this compound on oxytocin-induced uterine contractions in an isolated organ bath system.

Methodology:

-

Tissue Preparation: A segment of the uterus is obtained from a suitable animal model (e.g., a rat in estrus). The uterine horn is dissected and cut into longitudinal strips.

-

Organ Bath Setup: The uterine strips are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture (e.g., 95% O₂ / 5% CO₂). One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractile activity.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time until regular, spontaneous contractions are observed.

-

Oxytocin-Induced Contractions: A cumulative concentration-response curve to oxytocin is generated to determine the EC₅₀ (the concentration of oxytocin that produces 50% of the maximal contractile response).

-

Antagonism Assay (pA₂ Determination): The tissue is pre-incubated with a specific concentration of this compound for a set period. A second cumulative concentration-response curve to oxytocin is then generated in the presence of the antagonist. This process is repeated with several different concentrations of L-368,899.

-

Data Analysis: The magnitude of the rightward shift in the oxytocin concentration-response curve caused by L-368,899 is used to calculate the pA₂ value, which is a measure of the antagonist's potency.

Synthesis Overview

The synthesis of L-368,899 involves a multi-step process. A key step in the synthesis is the formation of the amide bond between the bicyclo[2.2.1]heptane core and the amino acid derivative. A general method for this type of amide bond formation involves the use of a coupling reagent, such as a carbodiimide (e.g., EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization. The reaction is typically carried out in a two-phase solvent system of water and an immiscible organic solvent.

Conclusion

This compound is a well-characterized and highly selective oxytocin receptor antagonist. Its robust pharmacological profile and oral bioavailability have established it as a critical research tool for investigating the multifaceted roles of the oxytocin system in both central and peripheral physiological processes. The experimental protocols detailed herein provide a foundation for the continued exploration of this compound's therapeutic potential and its utility in advancing our understanding of oxytocin signaling.

References

L-368,899 Hydrochloride: A Technical Guide on Brain Penetrance and Central Nervous System Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent and selective, non-peptide antagonist of the oxytocin receptor (OTR). Its ability to cross the blood-brain barrier and modulate central oxytocinergic pathways has made it an invaluable tool in neuroscience research for investigating the role of oxytocin in complex social behaviors.[1][2] This technical guide provides a comprehensive overview of the brain penetrance, pharmacokinetic profile, and central nervous system (CNS) effects of this compound. Detailed experimental methodologies, quantitative data from key studies, and visualizations of relevant pathways and workflows are presented to serve as a resource for professionals in drug development and neuroscience.

Mechanism of Action

L-368,899 acts as a competitive antagonist at the oxytocin receptor, a G-protein coupled receptor (GPCR). By binding to the OTR, it prevents the endogenous ligand, oxytocin, from activating downstream signaling cascades. The OTR is primarily coupled to Gq/11 proteins, and its activation typically leads to the stimulation of phospholipase C (PLC), initiating a cascade that results in increased intracellular calcium and the activation of protein kinase C (PKC). L-368,899 effectively blocks these intracellular events.

In Vitro Receptor Binding Profile

The binding affinity and selectivity of L-368,899 have been characterized across various species and receptor subtypes. The following table summarizes its in vitro receptor binding profile, highlighting its high affinity for the oxytocin receptor and selectivity over the structurally related vasopressin (V1a and V2) receptors.

| Receptor | Species/Tissue | Parameter | Value (nM) | Reference |

| Oxytocin Receptor | Rat Uterus | IC50 | 8.9 | [3] |

| Oxytocin Receptor | Human Uterus | IC50 | 26 | |

| Oxytocin Receptor | Coyote Brain | Ki | 12 | [4] |

| Vasopressin V1a Receptor | Human | IC50 | 370 | [3] |

| Vasopressin V2 Receptor | Human | IC50 | 570 | [3] |

Pharmacokinetics and Brain Penetrance

A critical feature of L-368,899 for CNS research is its ability to penetrate the blood-brain barrier.[1] Pharmacokinetic studies have been conducted in several species, demonstrating its systemic exposure and presence in the central nervous system following peripheral administration.

Pharmacokinetic Parameters

| Species | Dose & Route | T1/2 | Cmax | AUC | Oral Bioavailability (%) | Reference |

| Rat (Male) | 5 mg/kg p.o. | ~2 hr | --- | --- | 18 | [5] |

| Rat (Female) | 5 mg/kg p.o. | ~2 hr | --- | --- | 14 | [5] |

| Dog (Female) | 5 mg/kg p.o. | ~2 hr | --- | --- | 17 | [5] |

Note: Cmax and AUC values are dose-dependent and exhibit non-linear kinetics at higher doses.

Cerebrospinal Fluid (CSF) and Brain Tissue Concentrations

Studies in non-human primates and canids have confirmed the presence of L-368,899 in the central nervous system.

Rhesus Monkeys (1 mg/kg, IV):

-

CSF: L-368,899 was detected in the CSF as early as 40 minutes post-injection, with peak concentrations observed at 110 minutes.[6][7]

-

Brain Tissue (60 minutes post-injection): The compound was found to accumulate in specific limbic brain regions.[6][8]

| Brain Region | Mean Concentration (ng/g tissue) |

| Hypothalamus | ~40 |

| Septum | ~35 |

| Orbitofrontal Cortex | ~30 |

| Amygdala | ~25 |

| Hippocampus | ~20 |

| Caudate | Below LOQ |

| Visual Cortex | Below LOQ |

| Cerebellum | Below LOQ |

| LOQ = Limit of Quantitation (~12 ng/g) |

Coyotes (3 mg/kg, IM):

-

CSF: L-368,899 peaked in the CSF between 15 and 30 minutes after intramuscular injection and returned to baseline by 45 minutes.[4][9]

Central Nervous System Effects

The central blockade of oxytocin receptors by L-368,899 has been shown to modulate a range of social behaviors.

Effects on Social Behavior in Primates

In a study with rhesus monkeys, intravenous administration of L-368,899 resulted in a dose-dependent reduction in affiliative behaviors.

| Behavior | Treatment | Outcome | Reference |

| Interest in Infant | 1 mg/kg & 3 mg/kg IV | Reduced frequency of lipsmacks and attempts to touch the infant. | [6] |

| Sexual Behavior | 1 mg/kg & 3 mg/kg IV | Reduced or eliminated sexual behavior. | [6] |

| Locomotion | 1 mg/kg & 3 mg/kg IV | Progressively decreased locomotion. | [6] |

Effects on Social Behavior in Rodents

Studies in mice have indicated that systemic administration of L-368,899 can influence social hierarchy.[10] Intraperitoneal injection of the antagonist was shown to affect the social rank of male mice in a tube test.[10]

Experimental Protocols

In Vivo Brain Penetrance Study in Rhesus Monkeys

-

Subjects: Male rhesus monkeys.

-

Drug Administration: 1 mg/kg of L-368,899 administered intravenously.

-

CSF Collection: Cerebrospinal fluid samples were collected via the cisterna magna at multiple time points over 4 hours.

-

Brain Tissue Collection: Animals were euthanized 60 minutes after a 1 mg/kg IV infusion of L-368,899. Brains were harvested and dissected into various regions.

-

Sample Analysis: L-368,899 concentrations in CSF and brain homogenates were determined by liquid chromatography/mass spectrometry (LC/MS).[6]

Behavioral Analysis in Rhesus Monkeys

-

Subjects: Adult female rhesus monkeys.

-

Drug Administration: Intravenous injection of saline, 1 mg/kg L-368,899, or 3 mg/kg L-368,899.

-

Behavioral Testing:

-

Interest in Infant: The female monkey was presented with an infant, and behaviors such as lipsmacks and attempts to touch were recorded.

-

Sexual Behavior: The female monkey was paired with a male, and sexual behaviors were observed and recorded.

-

-

Data Analysis: The frequency and duration of specific behaviors were quantified and compared across treatment conditions.[6]

Competitive Binding Autoradiography in Coyote Brain

-

Tissue Preparation: Brains from coyotes were sectioned and mounted on slides.

-

Assay: Brain sections were incubated with a radiolabeled ligand for the oxytocin receptor in the presence of increasing concentrations of L-368,899.

-

Data Analysis: The displacement of the radioligand by L-368,899 was measured to determine the binding affinity (Ki) of the antagonist for the coyote oxytocin receptor.[4]

Visualizations

Oxytocin Receptor Signaling Pathway

Caption: Oxytocin receptor signaling cascade and its inhibition by L-368,899.

Experimental Workflow for CNS Penetrance Analysis

Caption: Workflow for assessing the CNS penetrance of L-368,899.

Logical Relationship of L-368,899 Action

Caption: Logical flow of L-368,899's action from administration to behavioral effect.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. L-368,899 - Wikipedia [en.wikipedia.org]

- 3. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Peripherally Administered Non-peptide Oxytocin Antagonist, L368,899®, Accumulates in Limbic Brain Areas: A New Pharmacological Tool for the Study of Social Motivation in Non-Human Primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. biorxiv.org [biorxiv.org]

L-368,899 hydrochloride selectivity for oxytocin vs vasopressin receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, non-peptide, and orally bioavailable antagonist of the oxytocin receptor (OTR). Its selectivity for the OTR over the structurally related vasopressin receptors (V1a, V1b, and V2) is a critical determinant of its pharmacological profile and its utility as a research tool and potential therapeutic agent. This technical guide provides an in-depth analysis of the selectivity of L-368,899, presenting quantitative binding affinity and functional antagonism data. Detailed experimental methodologies for key assays are described, and the relevant intracellular signaling pathways are visualized to provide a comprehensive understanding of its mechanism of action.

Introduction

Oxytocin (OT) and arginine vasopressin (AVP) are closely related neuropeptide hormones that mediate their physiological effects through binding to specific G-protein coupled receptors (GPCRs). The structural homology between the oxytocin receptor (OTR) and the vasopressin receptors (V1a, V1b, and V2) presents a significant challenge in the development of selective ligands. L-368,899 has emerged as a valuable pharmacological tool due to its preferential antagonism of the OTR.[1] This document serves as a comprehensive technical resource on the selectivity of L-368,899, compiling key data and methodologies for researchers in pharmacology and drug development.

Quantitative Selectivity Data

The selectivity of L-368,899 is demonstrated by its differential binding affinities and functional antagonist potencies at the oxytocin and vasopressin receptors. The following tables summarize the available quantitative data from various in vitro studies.

Binding Affinity (IC50 and Ki Values)

Inhibition constant (Ki) and half-maximal inhibitory concentration (IC50) values are measures of the binding affinity of L-368,899 to the respective receptors. A lower value indicates a higher binding affinity.

Table 1: Binding Affinity of L-368,899 at Oxytocin and Vasopressin Receptors

| Species/Tissue | Receptor | Assay Type | Radioligand | IC50 (nM) | Ki (nM) | Selectivity (fold) vs. OTR | Reference(s) |

| Rat Uterus | OTR | Radioligand Binding | Not Specified | 8.9 | - | - | [2][3] |

| Human Uterus | OTR | Radioligand Binding | Not Specified | 26 | - | - | [2][3] |

| Human Liver | V1a | Radioligand Binding | Not Specified | 510 | - | ~19.6 (vs. hOTR) | [2] |

| Human Kidney | V2 | Radioligand Binding | Not Specified | 960 | - | ~36.9 (vs. hOTR) | [2] |

| Rat Liver | V1a | Radioligand Binding | Not Specified | 890 | - | ~100 (vs. rOTR) | [2] |

| Rat Kidney | V2 | Radioligand Binding | Not Specified | 2400 | - | ~269.7 (vs. rOTR) | [2] |

| Coyote Brain | OTR | Competitive Autoradiography | [125I]-OVTA | - | 12.38 | - | [4] |

| Coyote Brain | V1a | Competitive Autoradiography | [125I]-LVA | - | 511.6 | ~41.3 | [4] |

Selectivity is calculated as the ratio of the IC50 or Ki value for the vasopressin receptor to that of the oxytocin receptor within the same species.

Functional Antagonism (pA2 Value)

The pA2 value is a measure of the potency of a competitive antagonist. It represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

Table 2: Functional Antagonist Potency of L-368,899

| Preparation | Agonist | Parameter | Value | Reference(s) |

| Isolated Rat Uterus | Oxytocin | pA2 | 8.9 | [3] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the selectivity of L-368,899.

Competitive Radioligand Binding Assay

This in vitro assay measures the ability of an unlabeled compound (L-368,899) to compete with a radiolabeled ligand for binding to a specific receptor.

-

Objective: To determine the binding affinity (IC50 and Ki) of L-368,899 for oxytocin and vasopressin receptors.

-

Materials:

-

Cell membranes or tissue homogenates expressing the receptor of interest (e.g., from rat uterus, human liver).

-

Radiolabeled ligand specific for the receptor (e.g., [3H]-oxytocin for OTR, [3H]-arginine vasopressin for vasopressin receptors).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and bovine serum albumin).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

Incubate the receptor preparation with a fixed concentration of the radioligand and varying concentrations of L-368,899 in the assay buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the L-368,899 concentration.

-

Determine the IC50 value, which is the concentration of L-368,899 that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Uterine Contraction Assay (Schild Analysis)

This functional assay measures the ability of an antagonist to inhibit the contractile response induced by an agonist in an isolated tissue preparation.

-

Objective: To determine the functional antagonist potency (pA2) of L-368,899 at the native oxytocin receptor.

-

Materials:

-

Isolated uterine tissue from a rat.

-

Organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Isotonic force transducer and data acquisition system.

-

Oxytocin (agonist).

-

This compound (antagonist).

-

-

Procedure:

-

Mount the uterine tissue strip in the organ bath under a resting tension.

-

Allow the tissue to equilibrate.

-

Generate a cumulative concentration-response curve for oxytocin to establish a baseline contractile response.

-

Wash the tissue and allow it to return to baseline.

-

Incubate the tissue with a fixed concentration of L-368,899 for a predetermined period.

-

Generate a second cumulative concentration-response curve for oxytocin in the presence of L-368,899.

-

Repeat steps 4-6 with increasing concentrations of L-368,899.

-

-

Data Analysis:

-

Calculate the dose ratio, which is the ratio of the EC50 of oxytocin in the presence of L-368,899 to the EC50 of oxytocin in its absence.

-

Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of L-368,899.

-

The pA2 value is the intercept of the regression line with the x-axis. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Signaling Pathways

L-368,899 exerts its antagonist effect by blocking the initiation of the downstream signaling cascades normally activated by oxytocin and vasopressin.

Oxytocin and Vasopressin V1a Receptor Signaling

Both the oxytocin receptor and the vasopressin V1a receptor primarily couple to Gq/11 proteins.[5][6] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ is a key mediator of physiological responses such as smooth muscle contraction.

Gq-coupled receptor signaling pathway for OTR and V1aR.

Vasopressin V2 Receptor Signaling

The vasopressin V2 receptor, in contrast, primarily couples to Gs proteins.[7] Receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate the physiological effects of vasopressin in tissues such as the kidney tubules.

Gs-coupled receptor signaling pathway for V2R.

Experimental Workflow for Determining Receptor Selectivity

The determination of L-368,899's selectivity involves a systematic workflow encompassing both binding and functional assays.

Workflow for determining receptor selectivity.

Conclusion

The quantitative data presented in this guide unequivocally demonstrate that this compound is a potent and selective antagonist of the oxytocin receptor. Its significantly lower affinity for the vasopressin V1a and V2 receptors, as evidenced by higher IC50 and Ki values, underscores its utility in discerning the specific physiological roles of the oxytocin system. The high functional antagonist potency at the OTR, confirmed by the pA2 value, further solidifies its characterization. This in-depth technical overview provides researchers, scientists, and drug development professionals with the essential data and methodologies to effectively utilize L-368,899 in their investigations.

References

- 1. rgd.mcw.edu [rgd.mcw.edu]

- 2. Vasopressin Increases Urinary Acidification via V1a Receptors in Collecting Duct Intercalated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Vasopressin V1a and V1b receptors: from molecules to physiological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vasopressin-2 Receptor Signaling and Autosomal Dominant Polycystic Kidney Disease: From Bench to Bedside and Back Again - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Vasopressin receptor 1A - Wikipedia [en.wikipedia.org]

L-368,899 Hydrochloride: A Technical Guide for Studying Social Behavior and Pair Bonding

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially explored for its potential in preventing premature labor, it has become an invaluable pharmacological tool for investigating the multifaceted roles of the oxytocin system in regulating social behaviors.[1][3] Its ability to cross the blood-brain barrier and accumulate in limbic brain areas makes it particularly useful for studying the central mechanisms underlying social cognition, social memory, and pair bonding.[3][4] This technical guide provides an in-depth overview of L-368,899's mechanism of action, summarizes key quantitative data, and details experimental protocols for its application in social behavior research.

Core Mechanism of Action

L-368,899 functions as a competitive antagonist at the oxytocin receptor.[1] It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][5] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1] Blockade of OTR activation by L-368,899 inhibits the physiological and behavioral responses normally triggered by oxytocin.[1]

Signaling Pathway Diagram

Caption: Oxytocin signaling pathway and inhibition by L-368,899.

Quantitative Data

The following tables summarize the binding affinities, selectivity, and pharmacokinetic properties of this compound.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

| Species/Tissue | Receptor | Parameter | Value | Reference |

| Rat Uterus | Oxytocin | IC50 | 8.9 nM | [2][6] |

| Human Uterus | Oxytocin | IC50 | 26 nM | [2] |

| Coyote Brain | Oxytocin | Ki | 12.38 nM | [4] |

| Coyote Brain | AVPR1a | Ki | 511.6 nM | [4] |

| Human Liver | Vasopressin (VP) | IC50 | 510 nM | [2] |

| Human Kidney | Vasopressin (VP) | IC50 | 960 nM | [2] |

| Rat Liver | Vasopressin (VP) | IC50 | 890 nM | [2] |

| Rat Kidney | Vasopressin (VP) | IC50 | 2400 nM | [2] |

| Recombinant Human | V1a | IC50 | 370 nM | [6] |

| Recombinant Human | V2 | IC50 | 570 nM | [6] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant. AVPR1a: Vasopressin 1a receptor.

Table 2: Pharmacokinetic Parameters

| Species | Administration Route | Dose | Bioavailability | t1/2 | Reference |

| Rat | Intravenous (IV) | - | - | 2 hr | [2] |

| Rat | Oral (PO) | 5 mg/kg | 14-18% | - | [2] |

| Rat | Oral (PO) | 25 mg/kg | 17-41% | - | [2] |

| Dog | Intravenous (IV) | - | - | 2 hr | [2] |

| Coyote | Intramuscular (IM) | - | - (Peak in CSF at 15-30 min) | - | [4] |

t1/2: Half-life. CSF: Cerebrospinal fluid.

Table 3: Doses Used in Behavioral Studies

| Species | Behavior Studied | Dose | Administration Route | Reference |

| Rhesus Monkey | Maternal and Sexual Behavior | 1 and 3 mg/kg | Intravenous (IV) | [7] |

| Marmoset Monkey | Pair Bonding and Social Behavior | 20 mg/kg | Oral (PO) | [8] |

| Prairie Vole | Depression- and Anxiety-related Behaviors | 20 mg/kg | Intraperitoneal (IP) | [9] |

| Rat | Social Behavior and HPA Function | - | Intraperitoneal (IP) | [10] |

| Mouse | Social Rank and Sex Preference | 10 mg/kg | Intraperitoneal (IP) | [11] |

| Mouse | Social and Social Novelty Preferences, Sex Preference | 3 mg/kg | Intraperitoneal (IP) | [12] |

| Mouse | Social Interaction | 1.25 mM (intra-VTA) | Microinfusion | [13] |

HPA: Hypothalamic-Pituitary-Adrenal. VTA: Ventral Tegmental Area.

Experimental Protocols

Detailed methodologies for key experiments involving L-368,899 are provided below.

Protocol 1: Social Interaction Test

This protocol is designed to assess sociability and social preference in rodents.

Materials:

-

This compound

-

Saline solution (vehicle)

-

Three-chambered social apparatus

-

Novel conspecifics

Procedure:

-

Habituation: Acclimate the subject animal to the central chamber of the three-chambered apparatus for 5-10 minutes.

-

Drug Administration: Administer L-368,899 (e.g., 3-10 mg/kg) or vehicle via intraperitoneal (IP) injection 30 minutes prior to the behavioral test.[12]

-

Sociability Phase: Place a novel, unfamiliar conspecific in one of the side chambers, enclosed within a wire cage. Place an empty wire cage in the other side chamber. Allow the subject animal to explore all three chambers for 10 minutes.

-

Social Novelty Phase: Introduce a second, novel conspecific into the previously empty wire cage. The subject animal now has a choice between the familiar conspecific from the sociability phase and the novel conspecific. Allow 10 minutes for exploration.

-

Data Analysis: Record the time spent in each chamber and the time spent actively investigating each wire cage (sniffing). Analyze the data to determine preference for the social stimulus over the non-social stimulus (sociability) and preference for the novel social stimulus over the familiar one (social novelty).

Experimental Workflow: Social Interaction Test

Caption: Workflow for the Social Interaction Test.

Protocol 2: Partner Preference Test (Pair Bonding)

This protocol is used to assess the formation of a pair bond in monogamous species like prairie voles.

Materials:

-

This compound

-

Saline solution (vehicle)

-

Experimental cages for cohabitation

-

Three-chamber partner preference testing apparatus

Procedure:

-

Pairing and Drug Administration: House a male and female together for a specified period (e.g., 24 hours) to allow for pair bond formation. During this cohabitation period, administer L-368,899 (e.g., 20 mg/kg, IP) or vehicle at predetermined intervals.

-

Partner Preference Test Setup: Place the subject animal in the central chamber of a three-chambered apparatus. Tether the familiar partner in one side chamber and a novel, unfamiliar conspecific of the opposite sex in the other side chamber.

-

Test Execution: Allow the subject animal to freely explore all three chambers for a set duration (e.g., 3 hours).

-

Data Analysis: Record the amount of time the subject animal spends in close proximity (huddling) with the partner versus the novel animal. A significant preference for spending time with the partner is indicative of a pair bond. L-368,899 is expected to disrupt this preference.

Experimental Workflow: Partner Preference Test

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-368,899 - Wikipedia [en.wikipedia.org]

- 4. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | Oxytocin Receptors | Tocris Bioscience [tocris.com]

- 7. Peripherally administered non-peptide oxytocin antagonist, L368,899, accumulates in limbic brain areas: a new pharmacological tool for the study of social motivation in non-human primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Manipulation of the oxytocin system alters social behavior and attraction in pair-bonding primates, Callithrix penicillata - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Social isolation and oxytocin antagonism increase emotion-related behaviors and heart rate in female prairie voles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of oxytocin receptor antagonism on social function and corticosterone release after adolescent social instability in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. shlomowagner-lab.haifa.ac.il [shlomowagner-lab.haifa.ac.il]

- 13. Oxytocin signaling in the ventral tegmental area mediates social isolation-induced craving for social interaction - PMC [pmc.ncbi.nlm.nih.gov]

The Role of L-368,899 Hydrochloride in Uterine Contraction Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Initially explored for its potential in managing preterm labor, it has become an invaluable pharmacological tool for elucidating the diverse physiological roles of the oxytocin system.[1][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its application in uterine contraction research, detailed experimental protocols, and a summary of key quantitative data.

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action of this compound is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, preventing the endogenous ligand, oxytocin, from binding and initiating the downstream intracellular signaling cascade that leads to uterine contractions.[1][5] The OTR is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 family of G-proteins.[1][6]

Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899

Upon oxytocin binding, the OTR activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7][8] DAG activates Protein Kinase C (PKC), which can further contribute to the contractile response. The elevated intracellular Ca2+ concentration is a critical event, leading to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates myosin and initiates myometrial contraction.[6] Oxytocin also promotes the influx of extracellular calcium.[7][9]

L-368,899, by competitively blocking the oxytocin binding site, prevents this entire signaling cascade from being initiated, thereby inhibiting uterine contractions.[1]

Oxytocin Receptor Signaling and L-368,899 Inhibition

Quantitative Data

The following tables summarize the binding affinity and potency of this compound from various studies.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Species | Tissue/Receptor | Parameter | Value (nM) | Reference(s) |

| Human | Uterus Oxytocin Receptor | IC50 | 26 | [2][10][11] |

| Rat | Uterus Oxytocin Receptor | IC50 | 8.9 | [2][10][11] |

| Human | Vasopressin V1a Receptor | IC50 | 370 | [10] |

| Human | Vasopressin V2 Receptor | IC50 | 570 | [10] |

| Coyote | Oxytocin Receptor | Ki | 12.38 | [3] |

| Coyote | Vasopressin V1a Receptor | Ki | 511.6 | [3] |

| Rat | Isolated Uterus | pA2 | 8.9 | [10] |

Table 2: In Vivo Potency of this compound

| Species | Administration Route | Parameter | Value (mg/kg) | Reference(s) |

| Rat | Intravenous (i.v.) | ED50 | 0.35 | [10] |

| Rat | Intraduodenal | AD50 | 7.0 | [11] |

Experimental Protocols

Detailed methodologies for key experiments involving this compound in uterine contraction research are provided below.

In Vitro Uterine Strip Contraction Assay

This assay is used to assess the direct effect of L-368,899 on uterine muscle contractility in response to oxytocin.

1. Tissue Preparation:

-

Euthanize a female rat (e.g., Sprague-Dawley) in the appropriate stage of the estrous cycle or pregnancy.[12][13]

-

Carefully dissect the uterine horns and place them in a pre-cooled physiological salt solution (PSS), such as Krebs solution.[12][14] The composition of a typical Krebs solution is (in mM): 117 NaCl, 4.7 KCl, 2.5 CaCl2, 1.2 MgCl2, 1.2 NaH2PO4, 20 NaHCO3, and 11 glucose.[14]

-

Clean the uterine tissue of surrounding adipose and vascular tissues under a microscope.[12]

-

Cut the uterine horns into longitudinal strips of a standardized size (e.g., 7 mm long and 3 mm wide).[12]

2. Experimental Setup:

-

Suspend the myometrial strips vertically in an organ bath containing Krebs solution maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.[12][14]

-

Attach one end of the strip to a fixed hook and the other end to an isometric force transducer to record contractile activity.

-

Allow the strips to equilibrate under a resting tension (e.g., 1 g) for a period of time (e.g., 60-90 minutes), with periodic washing with fresh Krebs solution.

3. Experimental Procedure:

-

After equilibration, record spontaneous contractile activity.

-

To assess the effect of L-368,899, pre-incubate the uterine strips with varying concentrations of this compound for a defined period.

-

Following pre-incubation, add oxytocin in a cumulative concentration-response manner to induce contractions.[13]

-

Record the amplitude and frequency of contractions.

4. Data Analysis:

-

Quantify the contractile response by measuring the integrated area under the curve for a defined period.[1]

-

Calculate the dose of L-368,899 required to reduce the oxytocin-induced response by 50% (IC50).[2]

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. The Oxytocin-Oxytocin Receptor System and Its Antagonists as Tocolytic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular mechanisms regulating the effects of oxytocin on myometrial intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular calcium stores and agonist-induced contractions in isolated human myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of intracellular free calcium in human myometrial cells by prostaglandin F2 alpha: comparison with oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound | Oxytocin receptor antagonist | Probechem Biochemicals [probechem.com]

- 12. imrpress.com [imrpress.com]

- 13. Oxytocin pretreatment of pregnant rat myometrium reduces the efficacy of oxytocin but not of ergonovine maleate or prostaglandin F 2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

The Discovery and Development of L-368,899: A Potent and Selective Oxytocin Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR). Initially investigated for its potential in preventing premature labor, it has since become an invaluable pharmacological tool for elucidating the diverse physiological and behavioral roles of the oxytocin system. This technical guide provides a comprehensive overview of the discovery and development of L-368,899, detailing its mechanism of action, binding characteristics, pharmacokinetic profile, and the key experimental methodologies used in its evaluation.

Introduction

Oxytocin, a nonapeptide hormone, plays a pivotal role in a wide array of physiological processes, including uterine contractions during parturition, lactation, and complex social behaviors. The actions of oxytocin are mediated by the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily. The development of selective OTR antagonists like L-368,899 has been instrumental in dissecting the specific contributions of oxytocin signaling in various biological systems. L-368,899, a small molecule, offers the significant advantages of high oral bioavailability and the ability to cross the blood-brain barrier, making it suitable for investigating both peripheral and central nervous system functions of oxytocin.[1]

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor. It binds with high affinity to the OTR, thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades. This blockade of OTR activation effectively inhibits the physiological responses normally triggered by oxytocin.

Oxytocin Receptor Signaling Pathway

The OTR is primarily coupled to the Gq/11 family of G-proteins. Upon activation by oxytocin, the receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). This signaling cascade is central to many of oxytocin's effects, including smooth muscle contraction. The OTR can also couple to other G-proteins, such as Gi/o, leading to the modulation of different signaling pathways.

Diagram of the Oxytocin Receptor Signaling Pathway and Inhibition by L-368,899

Caption: Oxytocin signaling pathway and its inhibition by L-368,899.

Quantitative Data

The binding affinity and selectivity of L-368,899 have been characterized across various species and tissues. The following tables summarize the key quantitative data.

Table 1: In Vitro Binding Affinity (IC₅₀ / Kᵢ)

| Species | Tissue/Receptor | Parameter | Value (nM) |

| Rat | Uterus OTR | IC₅₀ | 8.9 |

| Human | Uterus OTR | IC₅₀ | 26 |

| Coyote | Brain OTR | Kᵢ | 12.38[2] |

| Human | Vasopressin V₁ₐ Receptor | IC₅₀ | 370 |

| Human | Vasopressin V₂ Receptor | IC₅₀ | 570 |

| Coyote | Brain AVPR1a | Kᵢ | 511.6[2] |

Table 2: In Vivo Efficacy

| Species | Assay | Parameter | Dose | Effect |

| Rat | Oxytocin-stimulated uterine contractions | AD₅₀ | 0.35 mg/kg (i.v.) | 50% reduction in response |

| Rat | Oxytocin-stimulated uterine contractions | AD₅₀ | 7.0 mg/kg (i.d.) | 50% reduction in response |

| Rhesus Monkey | Spontaneous nocturnal uterine contractions | - | - | Inhibition observed |

Table 3: Pharmacokinetic Parameters

| Species | Parameter | Value | Route | Dose |

| Rat (female) | t½ | ~2 hr | i.v. | 1, 2.5, 10 mg/kg[3] |

| Rat (male) | t½ | ~2 hr | i.v. | 1, 2.5, 10 mg/kg[3] |

| Dog (female) | t½ | ~2 hr | i.v. | 1, 2.5, 10 mg/kg[3] |

| Rat (female) | Plasma Clearance | 23-36 ml/min/kg | i.v. | 1, 2.5 mg/kg[3] |

| Rat (male) | Plasma Clearance | 23-36 ml/min/kg | i.v. | 1, 2.5, 10 mg/kg[3] |

| Dog (female) | Plasma Clearance | 23-36 ml/min/kg | i.v. | 1, 2.5, 10 mg/kg[3] |

| Rat (female) | Vdss | 2.0-2.6 L/kg | i.v. | 1, 2.5, 10 mg/kg[3] |

| Dog (female) | Vdss | 3.4-4.9 L/kg | i.v. | 1, 2.5, 10 mg/kg[3] |

| Rat (female) | Oral Bioavailability | 14% | p.o. | 5 mg/kg[3] |

| Rat (male) | Oral Bioavailability | 18% | p.o. | 5 mg/kg[3] |

| Dog (female) | Oral Bioavailability | 17% | p.o. | 5 mg/kg[3] |

| Chimpanzee | Oral Bioavailability | 21% | p.o. | - |

Experimental Protocols

The following sections detail the methodologies for key experiments used in the characterization of L-368,899.

Competitive Binding Autoradiography for Kᵢ Determination

This protocol is based on the methodology used to determine the binding affinity of L-368,899 for coyote oxytocin and vasopressin 1a receptors.[2]

Objective: To determine the binding affinity (Kᵢ) of L-368,899 for the oxytocin receptor and its selectivity over the vasopressin 1a receptor.

Materials and Reagents:

-

Frozen brain tissue sections from the species of interest

-

Radioligand specific for the oxytocin receptor (e.g., ¹²⁵I-ornithine vasotocin analog, ¹²⁵I-OVTA)

-

Radioligand specific for the vasopressin 1a receptor (e.g., ¹²⁵I-linear vasopressin antagonist, ¹²⁵I-LVA)

-

L-368,899 in a range of concentrations

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Phosphor imaging screens and scanner

Procedure:

-

Tissue Preparation: Brains are sectioned on a cryostat (e.g., 20 µm thickness) and mounted on microscope slides.

-

Competitive Binding Assay:

-

Slides are incubated with a constant concentration of the radioligand (e.g., 50 pM of ¹²⁵I-OVTA for OTR or ¹²⁵I-LVA for AVPR1a).

-

Increasing concentrations of the competitor, L-368,899, are added to the incubation medium. A wide range of concentrations is used to generate a competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Incubation is typically carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Washing: Slides are washed in ice-cold wash buffer to remove unbound radioligand.

-

Signal Detection: Slides are apposed to phosphor imaging screens.

-

Data Analysis:

-

The density of the radioactive signal is quantified using a densitometry system.

-

A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration.

-

The IC₅₀ value (the concentration of L-368,899 that inhibits 50% of the specific radioligand binding) is determined from the curve.

-

The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Experimental Workflow for Competitive Binding Autoradiography

Caption: Workflow for competitive binding autoradiography.

In Vivo Uterine Contraction Assay

This protocol is a generalized representation based on descriptions of in vivo studies with oxytocin antagonists.

Objective: To determine the in vivo potency and duration of action of L-368,899 in inhibiting oxytocin-induced uterine contractions.

Materials and Reagents:

-

Anesthetized female rats in estrus

-

L-368,899 solution for administration (i.v. or i.d.)

-

Oxytocin solution

-

Intrauterine pressure monitoring equipment (e.g., water-filled balloon-tipped cannula connected to a pressure transducer)

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize a female rat and place a water-filled balloon-tipped cannula into a uterine horn to monitor intrauterine pressure.

-

Baseline Measurement: Record baseline uterine activity.

-

Drug Administration: Administer L-368,899 at various doses via the desired route (e.g., a single intravenous bolus).

-

Oxytocin Challenge: After a set time following L-368,899 administration, administer a bolus of oxytocin to induce uterine contractions. The oxytocin challenge can be repeated at various time points to assess the duration of action of the antagonist.

-

Data Acquisition and Analysis:

-

Continuously record uterine contractile activity (frequency and amplitude).

-

The integrated area under the curve for a defined period is used to quantify the contractile response.

-

The dose of L-368,899 required to reduce the oxytocin-induced response by 50% (AD₅₀) is calculated.

-

Synthesis

The synthesis of L-368,899, chemically named 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo[2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperazine, involves a multi-step process. A key step in the synthesis is the formation of the amide linkage, for which a process involving ethyl-3-(3-dimethylamino)propyl carbodiimide hydrochloride (EDC) has been described. This process is particularly useful for coupling amino acid components that are susceptible to racemization.

Clinical Development

L-368,899 was the first orally-active oxytocin antagonist to enter clinical trials for the potential prevention of preterm labor.[4] In Phase I human studies, L-368,899 was generally well-tolerated when administered intravenously and demonstrated significant plasma levels after oral administration.[4] Furthermore, it was shown to block oxytocin-stimulated uterine activity in postpartum women.[4] Despite its promising preclinical and early clinical profile, its development for this indication was not pursued further, potentially due to factors such as suboptimal oral bioavailability and pharmacokinetics in primates.[2]

Logical Flow of L-368,899 Development

Caption: The development pathway of L-368,899.

Conclusion

L-368,899 stands as a landmark molecule in the study of the oxytocin system. Its development as a potent, selective, and orally active non-peptide antagonist has provided researchers with an invaluable tool to explore the multifaceted roles of oxytocin in both peripheral and central physiological processes. While its initial clinical application in preventing preterm labor was not fully realized, its continued use in preclinical research underscores its importance in advancing our understanding of oxytocinergic signaling in health and disease. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in utilizing and building upon the knowledge gained from the discovery and development of L-368,899.

References

- 1. 1-((7,7-Dimethyl-2(S)-(2(S)-amino-4-(methylsulfonyl)butyramido)bicyclo [2.2.1]-heptan-1(S)-yl)methyl)sulfonyl)-4-(2-methylphenyl)piperaz ine (L-368,899): an orally bioavailable, non-peptide oxytocin antagonist with potential utility for managing preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding Affinity, Selectivity, and Pharmacokinetics of the Oxytocin Receptor Antagonist L-368,899 in the Coyote (Canis latrans) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and disposition of the oxytocin receptor antagonist L-368,899 in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in the development of oxytocin antagonists for use in preterm labor - PubMed [pubmed.ncbi.nlm.nih.gov]

L-368,899 Hydrochloride: A Technical Guide for Investigating Neuropsychiatric Disorders

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-368,899 hydrochloride is a potent, selective, and orally bioavailable non-peptide antagonist of the oxytocin receptor (OTR).[1] Originally developed for the management of preterm labor, its ability to cross the blood-brain barrier has made it an invaluable tool in neuroscience research.[1][2] This technical guide provides an in-depth overview of L-368,899, its mechanism of action, pharmacokinetic profile, and its application in the investigation of neuropsychiatric disorders. Detailed experimental protocols and quantitative data are presented to facilitate its use in preclinical research.

Introduction

Oxytocin, a neuropeptide synthesized in the hypothalamus, plays a critical role in regulating complex social behaviors, including social recognition, trust, and pair bonding.[2][3] Dysregulation of the oxytocinergic system has been implicated in the pathophysiology of several neuropsychiatric disorders, such as autism spectrum disorder, social anxiety disorder, and schizophrenia.[4][5] L-368,899, by selectively blocking the oxytocin receptor, allows researchers to investigate the specific contributions of oxytocin signaling to these conditions.[3][6] Its utility in animal models has been demonstrated in studies showing its ability to modulate social behaviors.[2]

Mechanism of Action: Competitive Antagonism of the Oxytocin Receptor

The primary mechanism of action of L-368,899 is competitive antagonism at the oxytocin receptor.[1] It binds with high affinity to the OTR, a G-protein coupled receptor (GPCR), thereby preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1][3] The blockade of OTR activation by L-368,899 effectively inhibits the physiological and behavioral responses normally mediated by oxytocin.[1]

Signaling Pathway

The oxytocin receptor is primarily coupled to the Gq/11 family of G-proteins.[1] Upon activation by oxytocin, this initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). L-368,899 competitively blocks the initial binding of oxytocin to its receptor, thus inhibiting this entire downstream pathway.

Quantitative Data

Binding Affinity and Selectivity

L-368,899 exhibits high affinity for the oxytocin receptor with significant selectivity over the structurally related vasopressin (V1a and V2) receptors.

| Receptor | Species | Tissue | Assay Type | Value | Reference |

| Oxytocin | Rat | Uterus | IC50 | 8.9 nM | [7][8][9] |

| Oxytocin | Human | Uterus | IC50 | 26 nM | [7][8][9] |

| Oxytocin | Coyote | Brain | Ki | 12.38 nM | [10] |

| Vasopressin V1a | Human | Liver/Kidney | IC50 | 510 nM / 960 nM | [7] |

| Vasopressin V1a | Rat | Liver | IC50 | 890 nM | [7] |

| Vasopressin V1a | Coyote | Brain | Ki | 511.6 nM | [10] |

| Vasopressin V2 | N/A | N/A | IC50 | 570 nM | [11] |

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Pharmacokinetic Parameters

Pharmacokinetic studies have been conducted in several animal models, demonstrating good oral bioavailability and central nervous system penetration.

| Parameter | Species | Dose & Route | Value | Reference |

| t1/2 (half-life) | Rat & Dog | 1, 2.5, 10 mg/kg IV | ~2 hr | [12][13] |

| Plasma Clearance | Rat & Dog | 1, 2.5, 10 mg/kg IV | 23-36 ml/min/kg | [12][13] |

| Vdss (Volume of distribution at steady state) | Rat | 1, 2.5, 10 mg/kg IV | 2.0-2.6 L/kg | [12][13] |

| Vdss (Volume of distribution at steady state) | Dog | 1, 2.5, 10 mg/kg IV | 3.4-4.9 L/kg | [12][13] |

| Oral Bioavailability | Rat (female) | 5 mg/kg PO | 14% | [7][12] |

| Oral Bioavailability | Rat (male) | 5 mg/kg PO | 18% | [7][12] |

| Oral Bioavailability | Rat (male) | 25 mg/kg PO | 41% | [7][12] |

| Oral Bioavailability | Dog | 5 mg/kg PO | 17% | [12] |

| Oral Bioavailability | Dog | 33 mg/kg PO | 41% | [12] |

| Time to Peak in CSF | Coyote | 3 mg/kg IM | 15-30 min | [6][10][14] |

IV: Intravenous, PO: Oral, IM: Intramuscular, CSF: Cerebrospinal fluid.

Experimental Protocols

In Vivo Assessment of Social Behavior (e.g., Social Recognition Test)

This protocol is a general framework for assessing the effect of L-368,899 on social memory in rodents.

Methodology:

-

Animal Subjects: Adult male or female rodents (e.g., rats, mice).

-

Habituation: Acclimate subjects to the testing arena for several days prior to the experiment.

-

Drug Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline) via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).[10] A control group should receive the vehicle alone.

-

Phase 1 (Social Interaction): Introduce a juvenile conspecific (juvenile 1) into the arena with the subject for a set duration (e.g., 5 minutes).

-

Inter-Trial Interval: Return the subject to its home cage for a specific period (e.g., 60 minutes).

-

Phase 2 (Social Recognition): Re-introduce the subject to the arena with the familiar juvenile (juvenile 1) and a novel juvenile conspecific (juvenile 2) for a set duration (e.g., 5 minutes).

-

Data Collection and Analysis: Record the time the subject spends interacting with each juvenile. A social recognition index can be calculated (e.g., time with novel juvenile / total interaction time). A reduction in the preference for the novel juvenile in the L-368,899-treated group would suggest an impairment in social memory.

Pharmacokinetic Study in Blood and Cerebrospinal Fluid (CSF)

This protocol outlines a general procedure for determining the time course of L-368,899 in the central nervous system.

Methodology:

-

Animal Subjects: Species of interest (e.g., coyotes, non-human primates).[10]

-

Drug Formulation and Administration: L-368,899 is formulated in a suitable vehicle (e.g., saline) for the chosen route of administration (e.g., intramuscular injection at 3 mg/kg).[10]

-

Sample Collection: Collect paired blood and CSF samples at baseline (t=0) and at multiple time points post-administration (e.g., 15, 30, 45, 90 minutes).[10]

-

Sample Processing: Process blood samples to obtain plasma. All samples should be stored appropriately (e.g., -80°C) until analysis.

-

Quantification: Extract L-368,899 from plasma and CSF samples.[10] Quantify the concentration of the compound using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Plot the concentration-time profiles for L-368,899 in both plasma and CSF. Calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2).

Applications in Neuropsychiatric Disorder Research

The ability of L-368,899 to antagonize central oxytocin receptors makes it a powerful tool for investigating the role of oxytocin in various neuropsychiatric conditions.

-

Autism Spectrum Disorder (ASD): By blocking oxytocin's effects, researchers can explore the contribution of this system to the social deficits observed in animal models of ASD.

-

Social Anxiety Disorder: L-368,899 can be used to investigate whether blocking oxytocin signaling exacerbates anxiety-like behaviors in social contexts in animal models.

-

Schizophrenia: Given the role of oxytocin in social cognition, which is often impaired in schizophrenia, L-368,899 can be used to dissect the involvement of the oxytocinergic system in these cognitive deficits.[4]

-

Depression and Stress-Related Disorders: Oxytocin has stress-reducing and antidepressant-like effects. L-368,899 can be employed to determine the necessity of oxytocin signaling in mediating resilience to stress and in the mechanism of action of antidepressant treatments.[15][16]

Conclusion

This compound is a well-characterized and selective oxytocin receptor antagonist with favorable pharmacokinetic properties for in vivo research. Its ability to penetrate the central nervous system makes it an indispensable tool for elucidating the role of the oxytocinergic system in the pathophysiology of neuropsychiatric disorders. The data and protocols presented in this guide are intended to facilitate the design and execution of preclinical studies aimed at understanding and ultimately treating these complex conditions.

References